molecular formula C3HBrClNS B1283400 2-Bromo-4-chlorothiazole CAS No. 139670-03-4

2-Bromo-4-chlorothiazole

Cat. No. B1283400
M. Wt: 198.47 g/mol
InChI Key: WOUPIOIURYZNRU-UHFFFAOYSA-N
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Description

2-Bromo-4-chlorothiazole is a halogenated thiazole, a heterocyclic compound featuring both bromine and chlorine substituents on its thiazole ring. Thiazoles are aromatic five-membered rings containing both sulfur and nitrogen, and halogenated derivatives like 2-bromo-4-chlorothiazole are often of interest for their potential applications in medicinal chemistry and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of benzothiazoles, which are structurally related to 2-bromo-4-chlorothiazole, can be achieved through palladium-catalyzed cross-coupling reactions. For instance, substituted benzothiazoles can be synthesized from 2-bromoanilides by reacting with an alkyl thiolate using a palladium catalyst, followed by conversion to benzothiazoles under basic or acidic conditions . Although this method does not directly describe the synthesis of 2-bromo-4-chlorothiazole, it provides insight into the type of catalytic processes that might be employed for its synthesis.

Molecular Structure Analysis

The molecular structure of 2-bromo-4-chlorothiazole-related compounds has been elucidated using various spectroscopic methods and X-ray crystallography. For example, a hydrazone derivative of a bromo-chloro-thiazole was characterized by IR, UV-Vis spectroscopy, and X-ray single crystal diffraction, confirming the presence of the halogen atoms on the thiazole ring . Density functional theory (DFT) calculations can complement these experimental methods to provide detailed insights into the geometry and electronic structure of such molecules.

Chemical Reactions Analysis

Halogenated thiazoles like 2-bromo-4-chlorothiazole can participate in various chemical reactions, particularly cross-coupling reactions, due to the presence of reactive halogen atoms. The synthesis of oxazole derivatives through palladium-catalyzed cross-coupling reactions demonstrates the reactivity of bromo- and chloro-substituted heterocycles . These reactions typically involve the selective substitution of the halogen atoms with other groups, leading to a diverse array of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated thiazoles are influenced by the presence of the halogen substituents, which can affect the compound's polarity, boiling point, and reactivity. The crystal structure analysis of related compounds provides information on the solid-state packing, which can be stabilized by hydrogen bonding and other non-covalent interactions . The electronic properties, such as the distribution of electron density and the energy of frontier molecular orbitals, can be assessed through DFT calculations and are crucial for understanding the reactivity and potential applications of these compounds .

Scientific Research Applications

  • Anticancer Research

    • Field: Oncology
    • Application: 2-Aminothiazole-based compounds, which include 2-Bromo-4-chlorothiazole, have been found to have anticancer properties .
  • Antioxidant Research

    • Field: Biochemistry
    • Application: 2-Bromo-4-chlorothiazole has been found to have antioxidant properties .
    • Method: In one study, different concentrations of 2-Bromo-4-chlorothiazole were used to feed C. elegans and the antioxidant effect was observed .
    • Results: The study found that 2-Bromo-4-chlorothiazole has antioxidant effects and this effect is dependent on the Insulin pathway .
  • Antimicrobial Research

    • Field: Microbiology
    • Application: 2-Aminothiazole-based compounds, which include 2-Bromo-4-chlorothiazole, have been found to have antimicrobial properties .
  • Anti-inflammatory Research

    • Field: Immunology
    • Application: 2-Aminothiazole-based compounds, which include 2-Bromo-4-chlorothiazole, have been found to have anti-inflammatory properties .

Safety And Hazards

2-Bromo-4-chlorothiazole is classified under the GHS07 hazard class . It has the signal word “Warning” and has hazard statements H302, H315, H319, H335 . These statements indicate that the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-bromo-4-chloro-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HBrClNS/c4-3-6-2(5)1-7-3/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUPIOIURYZNRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HBrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10568969
Record name 2-Bromo-4-chloro-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10568969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-chlorothiazole

CAS RN

139670-03-4
Record name 2-Bromo-4-chloro-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10568969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-4-chloro-1,3-thiazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Athmani, A Bruce, B Iddon - Journal of the Chemical Society, Perkin …, 1992 - pubs.rsc.org
… in THF (at -90 "C) instead of diethyl ether as the solvent, and the reaction mixture was quenched with water, the only isolable hydrogenbearing product was 2-bromo-4-chlorothiazole 25 …
Number of citations: 24 pubs.rsc.org
TG Le, A Kundu, A Ghoshal, NH Nguyen… - Journal of medicinal …, 2018 - ACS Publications
A phenotypic screen of a diverse library of small molecules for inhibition of the development of larvae of the parasitic nematode Haemonchus contortus led to the identification of a 1-…
Number of citations: 29 pubs.acs.org

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